molecular formula C18H22O6S2 B107859 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate CAS No. 4724-56-5

4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate

Cat. No. B107859
CAS RN: 4724-56-5
M. Wt: 398.5 g/mol
InChI Key: FSQYJJHVABILHQ-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate is a chemical compound with the linear formula C18H22O6S2 . It has a molecular weight of 398.5 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate is represented by the linear formula C18H22O6S2 . This indicates that the molecule consists of 18 carbon atoms, 22 hydrogen atoms, 6 oxygen atoms, and 2 sulfur atoms .

Scientific Research Applications

Supramolecular Chemistry and Host-Guest Chemistry

The study of p-sulfonatocalixarenes, which are related to 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate, highlights their significance in supramolecular chemistry due to their ability to form inclusion complexes with various species. These compounds exhibit amphiphilic properties when hydrophobic alkyl chains are attached, making them interesting subjects for understanding structure-aggregation relationships and designing supramolecular amphiphiles (Basílio, Francisco, & García‐Río, 2013).

Crystal Structure Analysis

Research on compounds like 3‐Amino‐4‐hydroxybenzenesulfonic Acid Hemihydrate provides insights into how similar structures pack in layers, with the potential for extensive hydrogen bond networks. Such studies are fundamental for designing materials with specific crystalline properties (Gunderman & Squattrito, 1996).

Antimalarial and Anticancer Activities

Ether aryl sulfonic acid esters, closely related to 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate, have shown promise as selective antimalarial and anticancer agents, highlighting the therapeutic potential of sulfonic acid esters in medical research (Betts et al., 2006).

Synthetic Organic Chemistry

Studies on neighboring methoxyl participation in solvolytic nucleophilic substitution offer insights into the reactivity and mechanistic pathways of compounds similar to 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate, informing synthetic strategies in organic chemistry (Winstein, Allred, Heck, & Glick, 1958).

Safety And Hazards

Sigma-Aldrich provides this product to researchers but does not make any representation or warranty with respect to this product . Therefore, researchers are responsible for confirming the product’s identity and purity .

properties

IUPAC Name

4-(4-methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6S2/c1-15-5-9-17(10-6-15)25(19,20)23-13-3-4-14-24-26(21,22)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQYJJHVABILHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325892
Record name ST50222230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate

CAS RN

4724-56-5
Record name NSC521542
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50222230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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